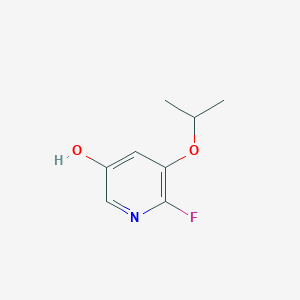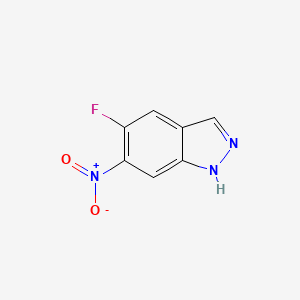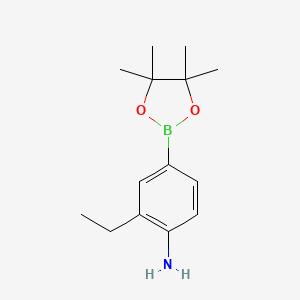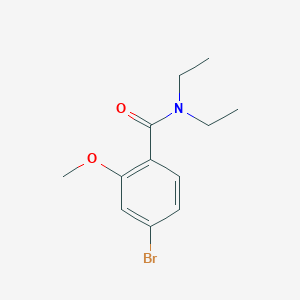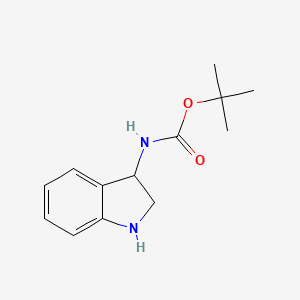
2-エチニル-3-フルオロピリジン
概要
説明
2-Ethynyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H4FN. This compound is of significant interest in organic chemistry due to its unique structural features, which include a fluorine atom and an ethynyl group attached to a pyridine ring. These features impart distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
科学的研究の応用
2-Ethynyl-3-fluoropyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates.
作用機序
Target of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are used.
Mode of Action
The mode of action of fluoropyridines is largely dependent on their specific chemical structure and the biological targets they interact with. Generally, the presence of the fluorine atom in the pyridine ring can alter the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity .
Biochemical Pathways
Fluoropyridines can participate in various biochemical pathways, depending on their specific targets. For instance, some fluoropyridines are used in the synthesis of radiolabeled compounds for cancer radiotherapy .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluoropyridines can vary widely depending on their specific chemical structure. Some general characteristics might include high absorption due to their small size and high stability due to the strength of the carbon-fluorine bond .
Result of Action
The molecular and cellular effects of fluoropyridines can vary widely and are dependent on their specific targets and mode of action. In some cases, they might be used to inhibit specific enzymes or to label certain cells or proteins for imaging purposes .
Action Environment
The action, efficacy, and stability of fluoropyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The strong electron-withdrawing nature of fluorine can enhance the stability of these compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 3-fluoropyridine with an ethynylating agent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of 2-Ethynyl-3-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Ethynyl-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., triethylamine) in solvents like THF or DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products with various nucleophiles replacing the fluorine atom.
Coupling Reactions: Products with new carbon-carbon bonds formed at the ethynyl group.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
類似化合物との比較
Similar Compounds
- 3-Ethynyl-2-fluoropyridine
- 2-Ethynyl-5-fluoro-3-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
Uniqueness
2-Ethynyl-3-fluoropyridine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers and other fluorinated pyridines .
特性
IUPAC Name |
2-ethynyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSIVACSVNZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401685-43-5 | |
| Record name | 2-ethynyl-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

